![molecular formula C5H13N2O3P B13735342 [(Piperazin-1-yl)methyl]phosphonic acid CAS No. 374776-59-7](/img/structure/B13735342.png)
[(Piperazin-1-yl)methyl]phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Piperazin-1-yl)methyl]phosphonic acid is a compound that features a piperazine ring bonded to a phosphonic acid group via a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(Piperazin-1-yl)methyl]phosphonic acid typically involves the reaction of piperazine with a phosphonic acid derivative. One common method is the reaction of piperazine with formaldehyde and phosphorous acid under acidic conditions. The reaction proceeds through the formation of a methylene bridge between the piperazine and phosphonic acid groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
[(Piperazin-1-yl)methyl]phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the piperazine ring.
Substitution: The compound can participate in substitution reactions where the hydrogen atoms on the piperazine ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of functionalized piperazine derivatives.
Applications De Recherche Scientifique
[(Piperazin-1-yl)methyl]phosphonic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mécanisme D'action
The mechanism of action of [(Piperazin-1-yl)methyl]phosphonic acid involves its interaction with molecular targets such as enzymes or receptors. The phosphonic acid group can mimic the phosphate group in biological molecules, allowing the compound to bind to active sites of enzymes or receptors, thereby inhibiting their activity. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or inhibitory effects.
Comparaison Avec Des Composés Similaires
[(Piperazin-1-yl)methyl]phosphonic acid can be compared with other similar compounds such as:
Piperidin-1-yl-phosphonic acid: Similar in structure but with a piperidine ring instead of a piperazine ring.
(4-Phosphono-piperazin-1-yl)phosphonic acid: Contains an additional phosphonic acid group.
Aminomethylphosphonic acid: Lacks the piperazine ring but has similar phosphonic acid functionality.
These compounds share some chemical properties but differ in their specific applications and reactivity. This compound is unique due to its specific structure, which combines the properties of both piperazine and phosphonic acid groups, making it versatile for various applications.
Propriétés
Numéro CAS |
374776-59-7 |
|---|---|
Formule moléculaire |
C5H13N2O3P |
Poids moléculaire |
180.14 g/mol |
Nom IUPAC |
piperazin-1-ylmethylphosphonic acid |
InChI |
InChI=1S/C5H13N2O3P/c8-11(9,10)5-7-3-1-6-2-4-7/h6H,1-5H2,(H2,8,9,10) |
Clé InChI |
ZTOUDONFJQUGFQ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)CP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


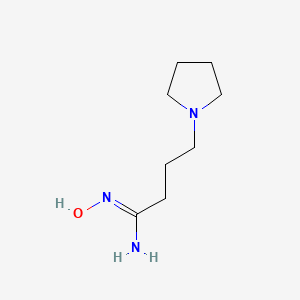
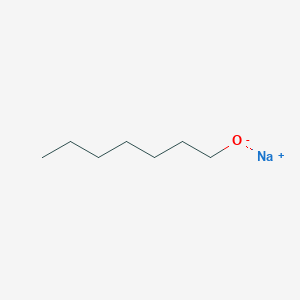
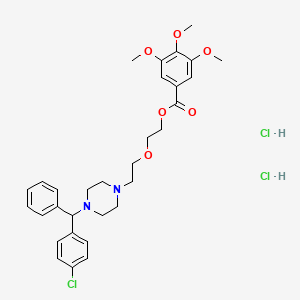
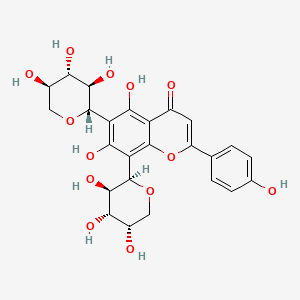
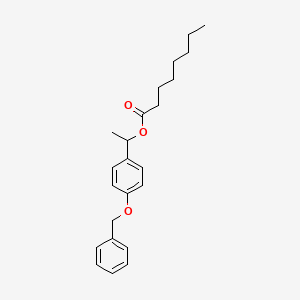
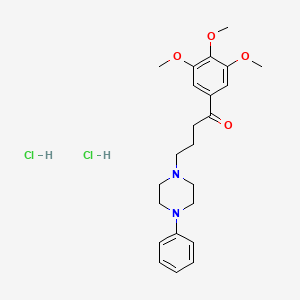
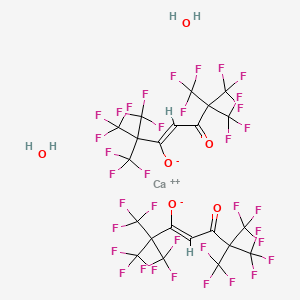


![2-[1-[2-[7-(Carboxymethyl)-3-methyl-2,6-dioxopurin-1-yl]ethyl]-3-methyl-2,6-dioxopurin-7-yl]acetic acid;piperazine](/img/structure/B13735318.png)
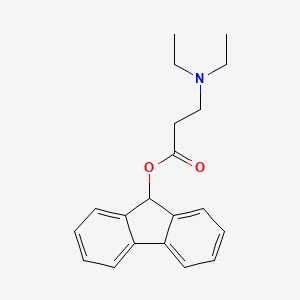


![Benzenamine,4,4'-[(2-fluorophenyl)methylene]bis[N,N-dimethyl-](/img/structure/B13735338.png)
